Dexelvucitabine Retains Activity Against M184V Mutant HIV-1
Dexelvucitabine demonstrates retained antiviral activity against HIV-1 variants containing the M184V mutation in viral polymerase, a key resistance mutation that confers high-level resistance to lamivudine and emtricitabine [1]. While lamivudine susceptibility is reduced by over 100-fold in M184V mutants, dexelvucitabine is characterized as a 'powerful agent against HIV-1-resistant viruses containing a thymidine analog and/or M184V mutation' [2]. The compound's D-enantiomer configuration and 5-fluorocytidine structure enable binding to the M184V-mutated reverse transcriptase active site that is inaccessible to lamivudine .
| Evidence Dimension | Antiviral activity against M184V mutant HIV-1 |
|---|---|
| Target Compound Data | Active (qualitative retention of activity, specific EC50 fold-change data not available in accessible sources) |
| Comparator Or Baseline | Lamivudine: >100-fold reduced susceptibility |
| Quantified Difference | Qualitative: Dexelvucitabine retains activity while lamivudine exhibits high-level resistance (exact fold-difference unavailable) |
| Conditions | HIV-1 isolates harboring M184V mutation in reverse transcriptase |
Why This Matters
This retained activity against M184V mutants establishes dexelvucitabine as a necessary reference compound for laboratories investigating NRTI cross-resistance mechanisms and next-generation RT inhibitors targeting resistant viral populations.
- [1] Stanford HIV Drug Resistance Database. M184V Mutation Profile: Resistance to lamivudine and emtricitabine. View Source
- [2] Cenmed Product Information: Dexelvucitabine (C09-1126-238). View Source
